2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-cyclopropylacetamide
Vue d'ensemble
Description
2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-cyclopropylacetamide, commonly known as CYC116, is a small molecule inhibitor of Aurora kinase. Aurora kinase is a family of serine/threonine kinases that play an important role in cell division and mitosis. CYC116 inhibits the activity of Aurora kinase, leading to cell cycle arrest and apoptosis.
Mécanisme D'action
CYC116 inhibits the activity of Aurora kinase, which is involved in the regulation of mitosis. Aurora kinase is required for proper spindle formation and chromosome segregation during cell division. Inhibition of Aurora kinase leads to cell cycle arrest and apoptosis. CYC116 has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CYC116 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition to inducing cell cycle arrest and apoptosis, CYC116 also inhibits angiogenesis and metastasis. CYC116 has been shown to decrease the expression of vascular endothelial growth factor (VEGF) and inhibit the formation of new blood vessels. CYC116 also inhibits the migration and invasion of cancer cells, which are important steps in the metastatic process.
Avantages Et Limitations Des Expériences En Laboratoire
CYC116 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. CYC116 has shown potent antitumor activity in preclinical studies, making it a promising candidate for further development. However, there are also limitations to using CYC116 in lab experiments. It has been shown to have off-target effects on other kinases, which may limit its specificity. In addition, the optimal dosage and treatment schedule for CYC116 may vary depending on the type of cancer and the stage of the disease.
Orientations Futures
There are several future directions for research on CYC116. One area of focus is the development of combination therapies that include CYC116 and other anticancer drugs. CYC116 has been shown to have synergistic effects with other drugs, and combination therapies may improve the efficacy of treatment. Another area of focus is the identification of biomarkers that can predict response to CYC116. Biomarkers may help identify patients who are most likely to benefit from CYC116 treatment. Finally, further research is needed to optimize the dosage and treatment schedule for CYC116 in different types of cancer.
Applications De Recherche Scientifique
CYC116 has been extensively studied for its potential as an anticancer drug. Aurora kinase is overexpressed in many types of cancer, and inhibition of Aurora kinase has been shown to induce cell death in cancer cells. CYC116 has been tested in preclinical models of various cancers, including leukemia, lymphoma, and solid tumors. In these studies, CYC116 showed potent antitumor activity and synergistic effects with other anticancer drugs. CYC116 is currently in clinical trials for the treatment of solid tumors, including breast, ovarian, and lung cancer.
Propriétés
IUPAC Name |
2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)-N-cyclopropylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-8-1-4-11-10(5-8)16(13(18)7-19-11)6-12(17)15-9-2-3-9/h1,4-5,9H,2-3,6-7H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVZPCWXQCXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49815987 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.